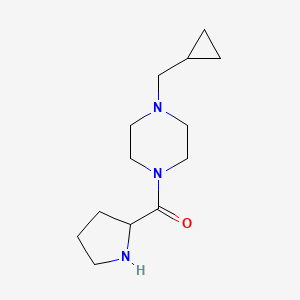
2-(3-(trifluorométhyl)-1H-pyrazol-4-yl)acétonitrile
Vue d'ensemble
Description
2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to an acetonitrile group
Applications De Recherche Scientifique
Intermédiaire de synthèse organique
2-(3-(trifluorométhyl)-1H-pyrazol-4-yl)acétonitrile : sert d'intermédiaire polyvalent en synthèse organique. Sa structure permet l'introduction du cycle pyrazole dans diverses molécules, ce qui est crucial pour créer des composés aux propriétés biologiques ou chimiques souhaitées . Le groupe trifluorométhyle améliore la lipophilie et la stabilité métabolique de ces molécules, ce qui les rend importantes dans les produits pharmaceutiques et agrochimiques.
Développement de catalyseurs
Ce composé est utilisé dans le développement de catalyseurs pour les réactions chimiques. Le groupe trifluorométhyle peut influencer la réactivité des catalyseurs, ce qui peut conduire à des procédés chimiques plus efficaces et plus sélectifs . Ceci est particulièrement précieux dans la synthèse de molécules organiques complexes.
Science des matériaux
En science des matériaux, This compound peut être utilisé pour modifier les propriétés de surface des matériaux. L'introduction du groupe trifluorométhyle peut modifier l'hydrophobie et la durabilité des matériaux, ce qui est bénéfique pour le développement de revêtements et d'additifs spécialisés .
Recherche pharmaceutique
La capacité du composé à servir de bloc de construction pour les molécules bioactives le rend important dans la recherche pharmaceutique. Il peut être utilisé pour synthétiser de nouveaux candidats médicaments avec des effets thérapeutiques potentiels, en particulier dans les domaines des traitements anti-inflammatoires et anticancéreux .
Formulation agrochimique
This compound : est également appliqué dans la formulation d'agrochimiques. Le groupe trifluorométhyle peut améliorer l'activité et la sélectivité des herbicides et des pesticides, contribuant au développement de produits agricoles plus efficaces .
Applications électrochimiques
En raison de sa bonne conductivité et de ses caractéristiques écologiques, ce composé est étudié dans les applications électrochimiques. Il peut être impliqué dans la synthèse de composés azotés ou nitriles par des conversions électrochimiques .
Mécanisme D'action
Trifluoromethyl groups
are important in pharmaceuticals, agrochemicals, and materials . They are involved in many recently tested catalytic trifluoromethylation reactions . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Acetonitrile
is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis .
Analyse Biochimique
Biochemical Properties
2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile plays a crucial role in biochemical reactions, particularly in the context of radical trifluoromethylation This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processingAdditionally, 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile can form complexes with other biomolecules, influencing their activity and stability .
Cellular Effects
The effects of 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involving redox reactions. By modulating the redox state within cells, it can affect gene expression and cellular metabolism. For instance, the presence of the trifluoromethyl group can enhance the compound’s ability to participate in electron transfer reactions, thereby impacting cellular energy production and oxidative stress responses .
Molecular Mechanism
At the molecular level, 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes, such as cytochrome P450, by binding to their active sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting the metabolic pathways in which these enzymes are involved. Additionally, the compound can interact with DNA and RNA, influencing gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or strong acidic or basic environments. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of altering metabolic pathways and gene expression profiles .
Dosage Effects in Animal Models
The effects of 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile vary with different dosages in animal models. At low doses, the compound has been observed to enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been noted, where the compound’s beneficial effects are observed up to a certain dosage, beyond which adverse effects become prominent .
Metabolic Pathways
2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These pathways include oxidation and reduction reactions that introduce hydrophilic groups into the compound, facilitating its excretion from the body. The compound can also influence metabolic flux by altering the levels of key metabolites involved in energy production and detoxification processes .
Transport and Distribution
Within cells and tissues, 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity, which allows it to accumulate in lipid-rich tissues. Additionally, its interaction with specific transporters can affect its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and oxidative stress responses. The compound’s localization can also affect its interactions with other biomolecules, thereby modulating its biochemical and cellular effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-(trifluoromethyl)pyrazole with acetonitrile under basic conditions. The reaction is often facilitated by the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is typically heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as flash chromatography, is also common to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohyd
Propriétés
IUPAC Name |
2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N3/c7-6(8,9)5-4(1-2-10)3-11-12-5/h3H,1H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZODRWXBWYFIPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


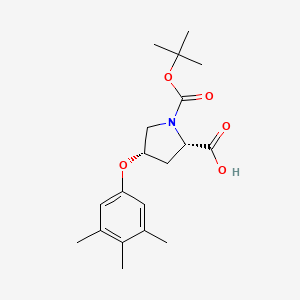
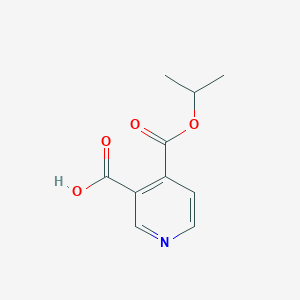
![2-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B1464201.png)


![2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]-3-phenylpropanoic acid](/img/structure/B1464204.png)
![2-[3-(tert-Butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B1464205.png)
![(3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1464206.png)
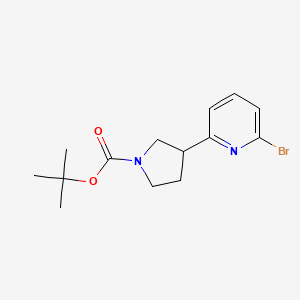
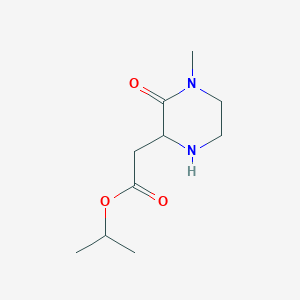
![2-[3-(1-Piperidinylmethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1464214.png)
![methyl (E)-3-[5-chloro-2-(1H-1,2,3,4-tetraazol-1-yl)phenyl]-2-propenoate](/img/structure/B1464215.png)
![[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1464216.png)
